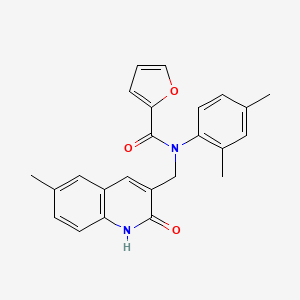
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which leads to a calming effect and reduces the risk of seizures.
Biochemical and physiological effects:
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which has a calming effect and reduces the risk of seizures. It has also been shown to reduce the risk of addiction by decreasing the rewarding effects of drugs of abuse. Additionally, N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, its high potency and selectivity may also make it difficult to use in certain experiments, as it may interfere with other enzymes or pathways. Additionally, N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are several promising directions for future research on N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide. One area of interest is the potential use of N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic effects of N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide and its potential use in the treatment of anxiety disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide in humans.
Méthodes De Synthèse
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide can be synthesized by reacting cyclopentanone with methylsulfonyl chloride to form N-cyclopentyl methylsulfonate, which is then reacted with piperidine-3-carboxamide to form N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. N-cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity and has a calming effect.
Propriétés
IUPAC Name |
N-cyclopentyl-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-4-5-10(9-14)12(15)13-11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXZHPXYWTKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

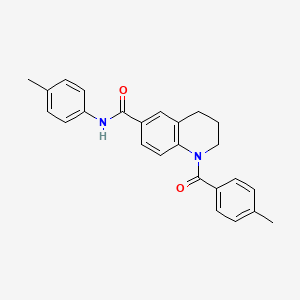

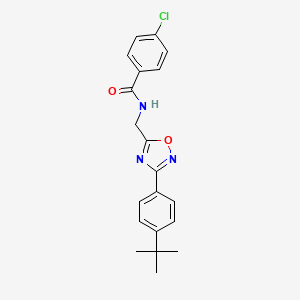

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)
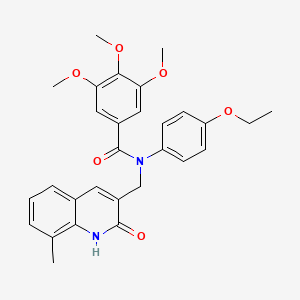
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
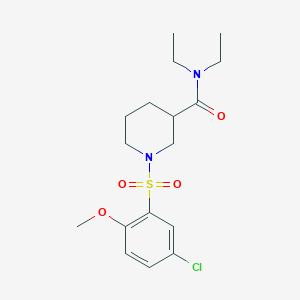
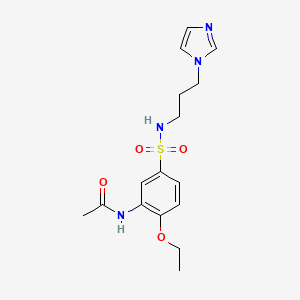

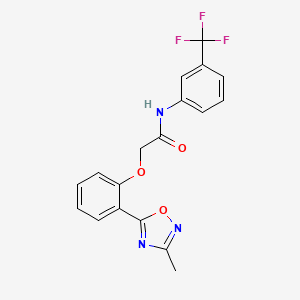
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)
